N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide
Description
This compound is a pyrazole-4-sulfonamide derivative featuring dual trifluoromethyl-substituted pyridine moieties. The 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl group is linked via a sulfonamide bridge to a 1H-pyrazole ring substituted with a 5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the pyridine and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF6N5O2S/c17-12-3-10(16(21,22)23)5-24-13(12)7-27-31(29,30)11-6-26-28(8-11)14-2-1-9(4-25-14)15(18,19)20/h1-6,8,27H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEGXSOQFFFMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF6N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetAcpS-PPTase , a bacterial enzyme involved in the post-translational modification of proteins. This enzyme plays a crucial role in bacterial cell viability and virulence.
Mode of Action
It is hypothesized that the compound may interact with its targets, such as acps-pptase, to inhibit their function. This inhibition could potentially disrupt the normal functioning of the bacterial cell, leading to its death.
Biological Activity
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C18H16ClF6N4O2S
- Molecular Weight: 482.85 g/mol
- CAS Number: 1311278-34-8
Research indicates that compounds in the pyrazole class, including the subject compound, exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity:
- Anti-inflammatory Effects:
- Antimicrobial Activity:
Biological Activity Studies
A review of recent literature highlights several studies that explore the biological activity of this compound and similar pyrazole derivatives.
Antitumor Activity
A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited synergistic effects when combined with doxorubicin, enhancing their cytotoxic potential against resistant cancer cells .
Anti-inflammatory Activity
Research has shown that pyrazole compounds can significantly reduce inflammation markers in vitro. For instance, compounds similar to this compound were tested for their ability to inhibit the production of pro-inflammatory cytokines in macrophages .
Antimicrobial Effects
In vitro studies have revealed that certain pyrazole derivatives possess broad-spectrum antimicrobial activity against various pathogens. For example, compounds were tested against fungi such as Botrytis cinerea and Fusarium solani, showing promising IC50 values, indicating effective antifungal action .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Breast Cancer Treatment:
- Inflammatory Diseases:
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Bioactivities
Key Findings from Structural Comparisons
Sulfonamide vs.
Pyrazole vs. Pyrrole Core
- Pyrazole-containing analogs (e.g., target compound) exhibit greater metabolic stability than pyrrole derivatives (e.g., ) due to reduced susceptibility to oxidative degradation.
- Pyrrole-based sulfonamides (e.g., ) may show altered binding kinetics due to differences in aromaticity and electron distribution.
Substituent Effects
- Trifluoromethyl Groups : Present in all analogs, these groups enhance resistance to CYP450-mediated metabolism and improve target affinity via hydrophobic interactions .
- Chloro vs. Methoxy Substituents : The 4-methoxyphenyl group in increases solubility (logP reduction) compared to chlorophenyl groups but may reduce binding affinity in hydrophobic pockets.
Bioactivity and Therapeutic Potential
- Enzyme Inhibition : The sulfonamide group in the target compound is a hallmark of carbonic anhydrase and phosphotransferase inhibitors (e.g., ML267 in ).
Q & A
Basic Research Questions
Q. What is the standard synthetic route for N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, pyrazole-4-sulfonamide derivatives are synthesized by reacting intermediates like 5-(trifluoromethyl)pyridin-2-yl derivatives with sulfonating agents under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Key steps include:
- Step 1 : Preparation of the pyridinylmethyl intermediate via alkylation.
- Step 2 : Sulfonamide formation using chlorosulfonic acid derivatives.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions and integration ratios (e.g., trifluoromethyl groups show distinct ¹⁹F signals) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Resolve bond angles and torsional strain in the pyrazole-pyridine scaffold .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatile solvents (DMF, thionyl chloride).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Neutralize acidic/basic residues with appropriate absorbents .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound under flow-chemistry conditions?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters:
- Variables : Temperature (50–100°C), residence time (2–10 min), reagent stoichiometry.
- Statistical Modeling : Use software (e.g., JMP, Minitab) to identify interactions between variables .
- Case Study : Flow reactors reduce side reactions (e.g., hydrolysis) by precise control over mixing and heating .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to assess variability.
- Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity.
- Metabolic Stability : Evaluate cytochrome P450 interactions to rule off-target effects .
Q. How does the substitution pattern (e.g., trifluoromethyl vs. chloro groups) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron-withdrawing effects of -CF₃ and -Cl on pyridine ring activation.
- Experimental Validation : Compare Suzuki coupling rates using substituted boronic acids .
- Findings : -CF₃ groups increase electrophilicity at the 2-position, enhancing coupling efficiency .
Q. What advanced techniques characterize non-covalent interactions (e.g., π-π stacking) in crystallized forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
